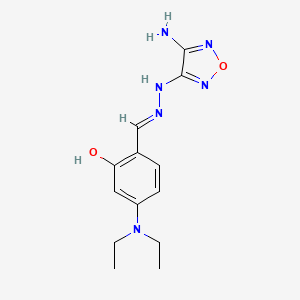![molecular formula C13H20NO4P B6123740 {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid, also known as MPABP, is a novel phosphonic acid compound that has gained attention in the scientific community due to its potential applications in various fields. MPABP has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in inflammation and tissue damage. {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism and has been implicated in the regulation of cancer cell growth.
Biochemical and Physiological Effects:
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anti-cancer, and anti-oxidant properties. {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has also been shown to enhance plant growth and resistance to environmental stress. In addition, {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been shown to have chelating and flame retardant properties.
Advantages and Limitations for Lab Experiments
One advantage of using {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid in lab experiments is its ability to inhibit MMP activity, which can be useful in studying the role of MMPs in various pathological conditions. Another advantage is its ability to activate the AMPK pathway, which can be useful in studying the regulation of cancer cell growth. However, one limitation of using {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid is its potential toxicity, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid. One direction is to further investigate its anti-inflammatory, analgesic, and anti-cancer properties in animal models and clinical trials. Another direction is to study its potential use as a plant growth enhancer and stress resistance agent in agriculture. Additionally, further research is needed to explore its potential use as a chelating agent and flame retardant in industry. Finally, more studies are needed to investigate the safety and toxicity of {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid in different settings.
Synthesis Methods
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been synthesized using different methods, including the reaction of 3-methyl-1-butanol with phenylacetic acid to obtain 3-methyl-1-phenylacetylbutanol, followed by reaction with phosphorus trichloride and triethylamine to obtain {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid. Another method involves the reaction of 3-methyl-1-butanol with phenylacetonitrile to obtain 3-methyl-1-phenylacetonitrile, followed by reaction with phosphorus trichloride and triethylamine to obtain {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid.
Scientific Research Applications
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been shown to have potential applications in various fields, including medicine, agriculture, and industry. In medicine, {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In agriculture, {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been studied for its ability to enhance plant growth and resistance to environmental stress. In industry, {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been studied for its potential use as a chelating agent and flame retardant.
properties
IUPAC Name |
[3-methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO4P/c1-10(2)8-13(19(16,17)18)14-12(15)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHBNNKXEXPODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(NC(=O)CC1=CC=CC=C1)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)

![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6123727.png)

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123745.png)


![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)